molecular formula C14H22N2S B5146508 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine

1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine

Cat. No. B5146508
M. Wt: 250.41 g/mol
InChI Key: LAOBCHGUMNEHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine, also known as metoclopramide, is a medication used to treat gastrointestinal disorders such as nausea, vomiting, and gastroparesis. It belongs to the class of drugs known as dopamine receptor antagonists. In addition to its clinical applications, metoclopramide has also been studied for its potential use in scientific research.

Mechanism of Action

Metoclopramide works by blocking dopamine receptors in the brain and gastrointestinal tract. This leads to an increase in the release of acetylcholine, which stimulates gastrointestinal motility and reduces nausea and vomiting.
Biochemical and Physiological Effects:
Metoclopramide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of growth hormone and prolactin, which can have implications for its use in treating certain medical conditions. Additionally, 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede has been shown to have effects on the cardiovascular system, including the potential to cause QT prolongation.

Advantages and Limitations for Lab Experiments

Metoclopramide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has been well-studied and its mechanism of action is well-understood. However, 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede also has limitations for use in lab experiments. It has a narrow therapeutic window and can cause adverse effects at higher doses, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede. One area of interest is in its potential use in treating neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the cardiovascular effects of 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede and its potential implications for clinical use. Finally, there is potential for 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

Metoclopramide is synthesized through a multi-step process starting with the condensation of 4-chlorobutyronitrile and 4-(methylthio)aniline to form 4-(methylthio)phenylacetonitrile. This compound is then reduced to 4-(methylthio)phenylethylamine, which is subsequently reacted with ethyl iodide to form 1-ethyl-4-(methylthio)phenylethylamine. Finally, this compound is cyclized with phosgene to produce 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede.

Scientific Research Applications

Metoclopramide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory bowel disease. Additionally, 1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinaminede has been studied for its effects on the central nervous system, including its potential use in treating neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-3-16-10-8-13(9-11-16)15-12-4-6-14(17-2)7-5-12/h4-7,13,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOBCHGUMNEHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-methylsulfanylphenyl)piperidin-4-amine

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